![molecular formula C23H23N3O B2777250 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide CAS No. 1351618-79-5](/img/structure/B2777250.png)
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide, also known as DIBA, is a small molecule inhibitor that has been widely used in scientific research. DIBA has been shown to have potential therapeutic applications due to its ability to inhibit the activity of certain enzymes and proteins.
Scientific Research Applications
Optical Properties
The compound has been synthesized and studied for its optical properties . It exhibits high fluorescence quantum yield (Φf = <0.6), which makes it a potential candidate for applications that require high fluorescence .
Thermal Stability
The compound demonstrates good thermal stability (Td10 = <300 °C) . This property is crucial in applications that involve high temperatures or require materials with high thermal stability .
Electroluminescence Properties
The compound has been studied for its electroluminescence properties . It could be an excellent candidate for OLED (Organic Light Emitting Diodes) applications .
Organic Semiconductors
The compound could be used in the development of organic semiconductors . Organic semiconductors have potential applications in various electronic devices .
Organic Photovoltaics (OPVs)
The compound could be used in the development of organic photovoltaics . OPVs are a type of solar cell that uses organic electronics to convert light into electricity .
Organic Field Effect Transistors (OFETs)
The compound could be used in the development of organic field effect transistors . OFETs are a type of field-effect transistor using an organic semiconductor in its channel .
α-Glucosidase Inhibitors
The compound has been evaluated as a new class of non-competitive α-glucosidase inhibitors . Most of the compounds showed better inhibitory activity than the reference drug (acarbose), with compound 35 being the most potent inhibitor . This suggests potential applications in the treatment of type 2 diabetes .
Anti-Inflammatory Applications
The compound has shown promising effects in reducing inflammation and pannus formation in the knee joints of adjuvant-induced arthritic rats . This suggests potential applications in the treatment of inflammatory diseases .
properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(18-26-16-12-20-8-3-4-10-22(20)26)24-13-5-6-14-25-15-11-19-7-1-2-9-21(19)17-25/h1-4,7-10,12,16H,11,13-15,17-18H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTMDQHDPJUBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.